1,2-Dichloroethane-d4

Catalog No.
S1526440
CAS No.
17060-07-0
M.F
C2H4Cl2
M. Wt
102.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloroethane-d4

CAS Number

17060-07-0

Product Name

1,2-Dichloroethane-d4

IUPAC Name

1,2-dichloro-1,1,2,2-tetradeuterioethane

Molecular Formula

C2H4Cl2

Molecular Weight

102.98 g/mol

InChI

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2

InChI Key

WSLDOOZREJYCGB-LNLMKGTHSA-N

SMILES

C(CCl)Cl

Synonyms

1,2-Dichloroethane-1,1,2,2-D4; Dichloroethane-1,1,2,2-D4

Canonical SMILES

C(CCl)Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)Cl

1,2-Dichloroethane-d4 is a deuterated form of 1,2-dichloroethane, a chlorinated hydrocarbon commonly referred to as ethylene dichloride. This compound is characterized by its colorless liquid state and a chloroform-like odor. The presence of deuterium (d4) in its molecular structure enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance spectroscopy. The molecular formula for 1,2-dichloroethane-d4 is C2H2Cl2D4, with a molecular weight of approximately 102.98 g/mol .

1,2-Dichloroethane-d4 shares similar hazards with the non-deuterated form. It is classified as a suspected carcinogen and may cause respiratory and central nervous system problems upon inhalation or exposure.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for specific handling and disposal procedures for 1,2-Dichloroethane-d4 before use.
  • High purity: The deuterium substitution in 1,2-Dichloroethane-d4 reaches a purity of over 99 atom %, minimizing interference from other isotopes and ensuring accurate results in various analytical techniques [].
  • Distinct mass: Due to the heavier deuterium atoms, 1,2-Dichloroethane-d4 possesses a distinct mass compared to its non-deuterated counterpart. This difference allows researchers to easily distinguish and track the labeled molecule during experiments [].

Here are some specific scientific research applications of 1,2-Dichloroethane-d4:

NMR Spectroscopy:

1,2-Dichloroethane-d4 finds extensive use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages include:

  • Solubility: It readily dissolves a wide range of organic compounds, making it suitable for studying various molecules.
  • No interference with peaks: The deuterium atoms do not produce any peaks in the typical NMR spectrum region, allowing clear observation of the target molecule's signals [].

Internal Standard in Chromatography:

1,2-Dichloroethane-d4 serves as a valuable internal standard in various chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS). Its distinct mass and peak characteristics offer several benefits:

  • Quantification: By comparing the peak areas of the analyte and the internal standard, researchers can accurately quantify the concentration of the target compound in the sample [].
  • Compensation for variations: It helps compensate for slight variations in instrument performance or sample preparation, ensuring consistent and reliable results across different experiments [].
Similar to its non-deuterated counterpart. It can undergo:

  • Halogenation: Reacting with halogens to form more chlorinated compounds.
  • Nucleophilic Substitution: Involving nucleophiles that replace the chlorine atoms.
  • Elimination Reactions: Leading to the formation of alkenes under certain conditions.

The presence of deuterium alters the kinetics and mechanisms of these reactions, making it useful for studying reaction pathways through isotopic labeling .

Synthesis of 1,2-dichloroethane-d4 typically involves:

  • Deuterated Hydrochloric Acid Reaction: Reacting ethylene with deuterated hydrochloric acid in the presence of a catalyst.
  • Electrophilic Chlorination: Utilizing chlorine gas in a controlled environment to incorporate deuterium into the compound.

These methods allow for the selective incorporation of deuterium into the molecule while maintaining the integrity of the chlorinated structure .

1,2-Dichloroethane-d4 is primarily used in:

  • Analytical Chemistry: As a solvent and internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Research: In studies involving reaction mechanisms and kinetics where isotopic labeling provides insights into molecular behavior.

Its applications are generally restricted to laboratory settings due to safety concerns associated with chlorinated hydrocarbons .

Interaction studies involving 1,2-dichloroethane-d4 focus on its behavior in various chemical environments. These include:

  • Solvent Interactions: Understanding how it interacts with other solvents can provide insights into solubility and reactivity.
  • Biochemical Pathways: Investigating how it may affect or be affected by biological systems can reveal potential metabolic pathways and toxicity mechanisms.

Such studies are crucial for assessing the safety and efficacy of using this compound in various applications .

1,2-Dichloroethane-d4 shares similarities with several other chlorinated hydrocarbons. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1,2-DichloroethaneC2H4Cl2Commonly used as a solvent; precursor to vinyl chloride.
ChloroformCHCl3Known for its anesthetic properties; less toxic than dichloroethane.
Carbon TetrachlorideCCl4Historically used as a solvent; highly toxic and carcinogenic.
TrichloroethyleneC2HCl3Used as an industrial solvent; less dense than water.
DichloromethaneCH2Cl2Widely used as a solvent; less harmful than other chlorinated compounds.

The uniqueness of 1,2-dichloroethane-d4 lies in its isotopic labeling which provides enhanced analytical capabilities compared to these similar compounds. Its distinct properties make it particularly valuable in research settings where precision is critical .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H224 (13.64%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (86.36%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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